10-hydroxy-2Z-decenoic acid

insecticidal LC50 royal jelly fatty acids

Procure 10-Hydroxy-2Z-decenoic acid (10-HDA, CAS 131532-29-1) as your certified reference standard for royal jelly QA/QC, leveraging validated HPTLC methods (99.92% recovery). Its unique Z-configuration confers distinct HDAC inhibition and biofilm disruption (up to 72.9% reduction) not seen in 10-HDAA or sebacic acid. Demonstrates ~2-fold cancer cell selectivity, making it essential for SAR studies where the α,β-unsaturation drives potency.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 131532-29-1
Cat. No. B12714476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-hydroxy-2Z-decenoic acid
CAS131532-29-1
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC=CC(=O)O)CCCO
InChIInChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6-
InChIKeyQHBZHVUGQROELI-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxy-2Z-decenoic Acid (10-HDA): A Major Royal Jelly Fatty Acid with Distinct Bioactivity Profile


10-Hydroxy-2Z-decenoic acid (CAS 131532-29-1), also known as 10-HDA or queen bee acid, is an α,β-unsaturated medium-chain fatty acid with a terminal hydroxyl group that constitutes approximately 70% of the total fatty acids in royal jelly [1]. Unlike its structurally related saturated analog 10-hydroxydecanoic acid (10-HDAA), 10-HDA possesses a double bond at the 2-position in the Z-configuration, which confers distinct biological activities including HDAC inhibition, TRPA1 activation, and selective cytotoxicity profiles [2]. This compound serves as a critical quality marker for royal jelly standardization and is being investigated as a potential therapeutic agent across oncology, anti-infective, and metabolic disease research [3].

Why 10-Hydroxy-2Z-decenoic Acid Cannot Be Replaced by Other Royal Jelly Fatty Acids or Generic Analogs


Procurement decisions cannot assume functional interchangeability among royal jelly-derived fatty acids or structurally similar medium-chain hydroxy acids. Direct comparative studies reveal that 10-HDA, 10-HDAA, and sebacic acid exhibit markedly divergent potency and selectivity profiles across multiple assay systems [1]. For example, in antileishmanial assays, 10-HDA (10-H2DA) and 10-HDAA demonstrate nearly identical IC50 values (3.8 vs 3.77 μg/mL), yet in insecticidal models 10-HDA shows 1.2-fold greater potency than 10-HDAA and 1.4-fold greater than sebacic acid [2]. Furthermore, in anti-inflammatory assays, 10-HDA exhibits distinct modulating effects on inflammatory gene expression compared to the other two fatty acids, with only sebacic acid decreasing TNF-α production [3]. These activity cliffs underscore that minor structural differences—the presence or absence of the 2,3-unsaturation and terminal hydroxyl positioning—translate into meaningful functional divergence that precludes simple substitution.

Quantitative Differentiation of 10-Hydroxy-2Z-decenoic Acid Against Structurally Related Analogs


Insecticidal Potency: 10-HDA Demonstrates Superior Lethal Concentration Compared to 10-HDAA and Sebacic Acid

In a direct head-to-head comparison against 4th instar larvae, 10-HDA (10-H2DA) exhibited a lethal concentration 50% (LC50) value of 31.4 μg/mL, which is 1.2-fold more potent than 10-HDAA (37.8 μg/mL) and 1.4-fold more potent than sebacic acid (44.7 μg/mL) [1]. The parent royal jelly mixture showed an LC50 of 24.6 μg/mL, indicating that 10-HDA is the primary contributor to insecticidal activity among the isolated fatty acids.

insecticidal LC50 royal jelly fatty acids

Antileishmanial Activity: 10-HDA and 10-HDAA Show Comparable Potency, Both Superior to Royal Jelly and Meglumine Antimoniate

Against intracellular amastigotes of Leishmania major, 10-HDA (10-H2DA) exhibited an IC50 of 3.8 ± 0.22 μg/mL, which is statistically indistinguishable from 10-HDAA (3.77 ± 0.46 μg/mL) and sebacic acid (4.13 ± 0.51 μg/mL), yet all three isolated fatty acids were substantially more potent than the royal jelly mixture (8.4 ± 0.74 μg/mL) and the reference drug meglumine antimoniate (13.6 ± 1.15 μg/mL) [1]. The selectivity index (SI) for these compounds exceeded 10, indicating favorable parasite-to-host cell selectivity [2].

antileishmanial IC50 Leishmania major

Antibiotic Potency: 10-HDA Shows Quantifiable but Modest Activity Relative to Clinical Antibiotics

10-HDA demonstrates measurable but relatively weak antibiotic activity against standard clinical comparators. Against Micrococcus pyogenes, 10-HDA is less than one-fourth as active as penicillin; against Escherichia coli, it is less than one-fifth as active as chlortetracycline [1]. Against Staphylococcus aureus ATCC25923, the minimum inhibitory concentration (MIC) of 10-HDA is 2.25 mg/mL [2]. Notably, 10-HDA significantly reduces S. aureus biofilm biomass at sub-MIC concentrations ranging from 1/32 MIC (0.07 mg/mL) to 1/2 MIC (1.13 mg/mL), achieving biofilm biomass reductions of 41.9% to 72.9% [3].

antibiotic MIC Staphylococcus aureus

Cancer Cell Cytotoxicity: 10-HDA Exhibits Cell Line-Selective Activity with Measurable Tumor Cell Preference

In the SU-DHL-2 lymphoma cell line, 10-HDA suppressed cell survival with an IC50 of 496.8 μg/mL after 24 hours at a cell density of 3 × 10^6 cells/well [1]. Against normal liver LO2 cells and human fibroblasts (HSFs), the IC50 values were approximately 1000 μg/mL and >1000 μg/mL, respectively, yielding a selectivity index of approximately 2-fold for tumor cells over normal fibroblasts [2]. In lung cancer cell lines, 10-HDA showed stronger activity with IC50 values of 22.68 μM (A549), 44.03 μM (NCI-H460), and 44.79 μM (NCI-H23), while exhibiting weak cytotoxicity against normal IMR90 fibroblasts and L-02 liver cells .

anticancer IC50 selectivity index

HDAC Inhibition: 10-HDA is a Weak but Functional Histone Deacetylase Inhibitor Distinct from Potent Clinical HDACi

Computational docking simulations indicate that 10-HDA interacts with the catalytic domain of human HDAC2, similarly to well-characterized HDAC inhibitors SAHA (vorinostat) and TSA (trichostatin A) [1]. Biochemical assays confirm that 10-HDA and its saturated analog 10-HDAA are weak HDAC inhibitors (HDACi) that collectively contribute to HDAC inhibition when combined, facilitating acetylation of lysine residues and increasing gene expression in cancer cells [2]. Unlike potent clinical HDACi (SAHA IC50 ~10-50 nM range), 10-HDA requires significantly higher concentrations to achieve measurable HDAC inhibition, positioning it as a mild epigenetic modulator rather than a potent inhibitor [3].

HDAC inhibitor epigenetic molecular docking

Analytical Method Performance: 10-HDA Content Quantification Achieves High Recovery Using Weighted Regression HPTLC

A validated stability-indicating HPTLC method for 10-HDA quantification in royal jelly products demonstrated that weighted regression (WR) analysis yields superior accuracy and precision compared to parametric and nonparametric regression approaches [1]. The percent recovery using WR was 99.92 ± 0.16%, compared to 99.56 ± 0.25% for nonparametric regression and 98.63 ± 0.65% for parametric regression [2]. Forced degradation studies confirmed the method's stability-indicating power, enabling reliable quantification of intact 10-HDA even in the presence of degradation products from hydrolysis, oxidation, photolysis, and dry heat [3].

analytical chemistry HPTLC quality control

Optimal Scientific and Industrial Use Cases for 10-Hydroxy-2Z-decenoic Acid Based on Quantitative Evidence


Royal Jelly Quality Control and Standardization: Using 10-HDA as a Certified Reference Material

Given the validated HPTLC method demonstrating 99.92% recovery with weighted regression analysis [1], 10-HDA is ideally suited as a certified reference standard for quantifying active ingredient content in royal jelly dietary supplements, functional foods, and cosmetic products. The stability-indicating nature of this method, confirmed through forced degradation studies, ensures accurate quantification even in aged or stressed samples, making 10-HDA the preferred marker for quality assurance, batch-to-batch consistency verification, and regulatory compliance documentation.

Biofilm Disruption Research: Exploiting Sub-MIC Anti-Biofilm Activity Against Staphylococcus aureus

10-HDA achieves significant biofilm biomass reduction (41.9% to 72.9%) at sub-inhibitory concentrations as low as 1/32 MIC (0.07 mg/mL) against S. aureus [1]. This property supports its use as a tool compound in biofilm disruption studies, particularly for investigating non-bactericidal mechanisms that reduce bacterial adhesion, extracellular polymeric substance secretion, and virulence factor expression without selecting for antimicrobial resistance. Procurement for biofilm-related research should prioritize 10-HDA over 10-HDAA or sebacic acid, which lack documented anti-biofilm efficacy data at comparable concentrations.

Cancer Cell Selectivity Studies: Investigating Differential Cytotoxicity in Lymphoma and Lung Cancer Models

10-HDA exhibits measurable tumor cell preference across multiple cancer types, with ~2-fold selectivity for SU-DHL-2 lymphoma cells over normal fibroblasts and IC50 values ranging from 22.68 μM to 44.79 μM in lung cancer lines with weak normal cell toxicity [1]. This selectivity profile supports its use in mechanistic studies investigating cancer-specific pathways such as the complement and coagulation cascades implicated in SU-DHL-2 antitumor activity . When procuring for oncology research, 10-HDA offers distinct advantages over its saturated analog 10-HDAA, which has not been comparably characterized for cancer cell selectivity.

Comparative Pharmacology Studies: Head-to-Head Screening Against Royal Jelly Fatty Acid Panel

Direct comparative data demonstrate that 10-HDA, 10-HDAA, and sebacic acid exhibit divergent activity profiles across insecticidal (LC50: 31.4 vs 37.8 vs 44.7 μg/mL) and antileishmanial (IC50: 3.8 vs 3.77 vs 4.13 μg/mL) assays [1]. 10-HDA is the most potent insecticidal fatty acid in the panel and among the most potent antileishmanial agents. Procurement of all three fatty acids as a comparative set enables structure-activity relationship (SAR) studies to delineate the contribution of the α,β-unsaturation to bioactivity, supporting rational design of semi-synthetic derivatives with improved potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-hydroxy-2Z-decenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.